REACTION_SMILES
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[CH3:22][C:23]#[N:24].[CH:1](=[O:2])[c:3]1[cH:4][cH:5][c:6]([OH:7])[cH:8][c:9]1[OH:10].[Cl:13][c:14]1[cH:15][cH:16][c:17]([CH2:18][Cl:19])[cH:20][cH:21]1.[F-:11].[K+:12]>>[CH:1](=[O:2])[c:3]1[cH:4][cH:5][c:6]([O:7][CH2:18][c:17]2[cH:16][cH:15][c:14]([Cl:13])[cH:21][cH:20]2)[cH:8][c:9]1[OH:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(O)cc1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCc1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[F-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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O=Cc1ccc(OCc2ccc(Cl)cc2)cc1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |